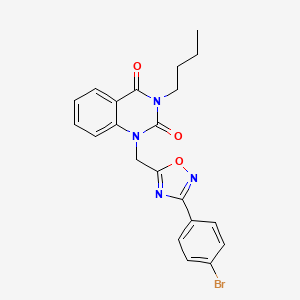

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione

Descripción

The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione features a quinazoline-dione core substituted with a 4-bromophenyl-oxadiazole moiety and a butyl chain. Quinazoline-diones are recognized for their bioactivity, particularly in antimicrobial and anticancer contexts, due to their ability to interact with enzymes and receptors via hydrogen bonding and π-stacking . The 4-bromophenyl group enhances electrophilicity and halogen bonding, while the oxadiazole ring contributes to metabolic stability and lipophilicity . The butyl chain likely improves membrane permeability, a critical factor for bioavailability .

Propiedades

IUPAC Name |

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-butylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O3/c1-2-3-12-25-20(27)16-6-4-5-7-17(16)26(21(25)28)13-18-23-19(24-29-18)14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHSKCWGSBYFAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 471.4 g/mol. The presence of the 1,2,4-oxadiazole ring is significant as it has been associated with various biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:

- A study highlighted that derivatives of 1,3,4-oxadiazole demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

- Specific derivatives were tested for their effectiveness against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

Anticancer Activity

Several studies have documented the anticancer potential of oxadiazole derivatives:

- Compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism often involves apoptosis induction and cell cycle arrest .

- A notable study found that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating strong cytotoxicity .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives are also noteworthy:

- Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This action can potentially reduce inflammation in various models of inflammatory diseases .

Case Studies

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Dhumal et al. (2016) | Oxadiazole derivatives | Antitubercular | Strong inhibition of Mycobacterium bovis BCG |

| Bajaj et al. (2020) | Quinazoline derivatives | Anticancer | Significant cytotoxicity against MCF-7 and MDA-MB-231 |

| Izgi et al. (2021) | Oxadiazole derivatives | α-glucosidase inhibition | IC50 value of 0.46 mM |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with oxadiazole rings often inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation in cancer cells.

- Receptor Modulation : These compounds may act on various receptors to modulate signaling pathways related to inflammation and cell survival.

- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death .

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Bioactivities of Analogous Compounds

Notes:

- Oxadiazole vs. Triazole : The target compound’s 1,2,4-oxadiazole group (vs. triazole in ) offers greater metabolic stability, as triazoles are prone to tautomerism, which may reduce efficacy .

- Halogen Effects : The 4-bromophenyl group in the target compound and , and 8 improves binding affinity via halogen bonds, unlike hydroxyl-substituted analogs (), which rely on hydrogen bonding .

Physicochemical Properties

Table 2: Comparative Elemental Analysis and Spectral Data

*Hypothetical data based on analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.